molecular formula C24H32FN7O2 B12501664 tert-butyl 7'-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate

tert-butyl 7'-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate

Katalognummer: B12501664
Molekulargewicht: 469.6 g/mol
InChI-Schlüssel: MWBLGKMFMYWGPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate is a complex organic compound that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate typically involves multiple steps, including the formation of the spiro structure and the introduction of the piperazine and fluorophenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate stands out due to its spiro structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for drug design and development, offering potential advantages in terms of selectivity and potency.

Eigenschaften

Molekularformel

C24H32FN7O2

Molekulargewicht

469.6 g/mol

IUPAC-Name

tert-butyl 7-[4-(2-fluorophenyl)piperazin-1-yl]spiro[2H-[1,2,4]triazolo[4,3-c]pyrimidine-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C24H32FN7O2/c1-23(2,3)34-22(33)31-10-8-24(9-11-31)28-27-21-16-20(26-17-32(21)24)30-14-12-29(13-15-30)19-7-5-4-6-18(19)25/h4-7,16-17,28H,8-15H2,1-3H3

InChI-Schlüssel

MWBLGKMFMYWGPL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NN=C3N2C=NC(=C3)N4CCN(CC4)C5=CC=CC=C5F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.